molecular formula C25H26FN5O4 B2958563 3,4-diethoxy-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 922082-58-4

3,4-diethoxy-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No.: B2958563
CAS No.: 922082-58-4
M. Wt: 479.512
InChI Key: SJXYUPNUJZEONA-UHFFFAOYSA-N
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Description

The compound “3,4-diethoxy-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide” is a pyrazolo[3,4-d]pyrimidinone derivative characterized by a fused heterocyclic core, a fluorinated benzyl substituent, and a diethoxybenzamide side chain. The pyrazolo[3,4-d]pyrimidinone scaffold is well-documented in drug discovery due to its ability to mimic purine bases, enabling competitive binding to ATP-binding pockets in kinases . The 2-fluorobenzyl group may enhance lipophilicity and metabolic stability, while the diethoxybenzamide moiety could influence solubility and target selectivity.

Properties

IUPAC Name

3,4-diethoxy-N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN5O4/c1-3-34-21-10-9-17(13-22(21)35-4-2)24(32)27-11-12-31-23-19(14-29-31)25(33)30(16-28-23)15-18-7-5-6-8-20(18)26/h5-10,13-14,16H,3-4,11-12,15H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJXYUPNUJZEONA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4-diethoxy-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C24H26FN3O4C_{24}H_{26}F_{N_{3}}O_{4}, with a molecular weight of approximately 433.4 g/mol. The structure features a benzamide core substituted with diethoxy and fluorobenzyl groups, as well as a pyrazolo[3,4-d]pyrimidine moiety. These structural components are critical for its biological activity.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The compound's mechanism may involve the inhibition of specific kinases that are crucial for cancer cell proliferation and survival.
  • Case Studies : In vitro studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In vitro Testing : Studies demonstrated that it exhibits moderate antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.
MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Enzyme Inhibition

The biological activity of this compound may also involve the inhibition of certain enzymes:

  • Urease Inhibition : Similar compounds have shown efficacy in inhibiting urease activity, which is pivotal in several pathological conditions. Molecular docking studies suggest that the compound binds effectively to the enzyme's active site.

Pharmacological Studies

Recent pharmacological evaluations have highlighted the compound's potential as a therapeutic agent:

  • Anticonvulsant Activity : In animal models, derivatives showed promise in reducing seizure frequency.
  • Analgesic Effects : The compound demonstrated significant analgesic properties in formalin-induced pain models.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with derivatives reported in patent literature, such as 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53, ). Key comparisons include:

Parameter Target Compound Example 53 ()
Core Structure Pyrazolo[3,4-d]pyrimidinone Pyrazolo[3,4-d]pyrimidinone
Substituents 2-Fluorobenzyl, diethoxybenzamide 3-Fluorophenyl-chromenone, benzenesulfonamide
Molecular Weight ~550–600 g/mol (estimated) 589.1 g/mol (observed)
Bioactivity Hypothesized kinase inhibition Reported as a kinase inhibitor (specific targets undisclosed)
Synthetic Route Likely involves Suzuki coupling or nucleophilic substitution (based on analogues) Suzuki coupling with boronic acid intermediates
Crystallographic Analysis Potential use of SHELX programs for refinement (e.g., SHELXL) ORTEP-III used for structural visualization

Key Differences and Implications

Substituent Effects: The diethoxybenzamide group in the target compound may confer higher solubility compared to the benzenesulfonamide in Example 53, which is typically more rigid and polar.

Synthetic Complexity :

  • Example 53 employs a Suzuki coupling step with a boronic acid intermediate, a method widely used for aryl-aryl bond formation . The target compound’s synthesis may require similar cross-coupling strategies but with distinct protecting groups for the diethoxybenzamide.

Crystallographic Tools :

  • Both compounds likely rely on X-ray crystallography for structural validation. SHELX programs (e.g., SHELXL) are industry standards for small-molecule refinement, ensuring high-precision atomic coordinates , while ORTEP-III aids in graphical representation of thermal ellipsoids .

Research Findings and Data Gaps

  • Bioactivity : While Example 53 demonstrates kinase inhibitory activity, the target compound’s specific biological targets remain unverified. Further assays (e.g., enzymatic inhibition, cell proliferation studies) are required to validate its efficacy.
  • Thermal Properties : Example 53 has a melting point of 175–178°C , suggesting moderate thermal stability. The target compound’s melting point is unreported but could be inferred to be similar (~170–200°C) based on structural parallels.
  • ADMET Profiles : Neither compound has published ADMET (absorption, distribution, metabolism, excretion, toxicity) data. The fluorinated groups in both compounds may reduce metabolic degradation but could pose risks of off-target interactions.

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